Cas no 1183918-20-8 (4-bromo-N-(4-methylphenyl)methyl-N-propyl-1H-pyrrole-2-carboxamide)

4-Bromo-N-(4-methylphenyl)methyl-N-propyl-1H-pyrrole-2-carboxamide is a brominated pyrrole carboxamide derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a 4-bromo-substituted pyrrole core, enhancing reactivity for further functionalization, while the N-propyl and N-(4-methylbenzyl) groups contribute to lipophilicity and steric modulation. This compound is particularly valuable as an intermediate in the synthesis of bioactive molecules, owing to its versatile electrophilic sites and stable carboxamide linkage. Its well-defined molecular architecture allows for precise modifications, making it suitable for structure-activity relationship (SAR) studies in drug discovery. The bromine atom also facilitates cross-coupling reactions, expanding its utility in organometallic chemistry.
4-bromo-N-(4-methylphenyl)methyl-N-propyl-1H-pyrrole-2-carboxamide structure
1183918-20-8 structure
商品名:4-bromo-N-(4-methylphenyl)methyl-N-propyl-1H-pyrrole-2-carboxamide
CAS番号:1183918-20-8
MF:C16H19BrN2O
メガワット:335.238863229752
CID:5057931

4-bromo-N-(4-methylphenyl)methyl-N-propyl-1H-pyrrole-2-carboxamide 化学的及び物理的性質

名前と識別子

    • 4-bromo-N-[(4-methylphenyl)methyl]-N-propyl-1H-pyrrole-2-carboxamide
    • 4-bromo-N-(4-methylphenyl)methyl-N-propyl-1H-pyrrole-2-carboxamide
    • インチ: 1S/C16H19BrN2O/c1-3-8-19(11-13-6-4-12(2)5-7-13)16(20)15-9-14(17)10-18-15/h4-7,9-10,18H,3,8,11H2,1-2H3
    • InChIKey: MMESGKUVHQIMQN-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CNC(=C1)C(N(CC1C=CC(C)=CC=1)CCC)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 316
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 36.1

4-bromo-N-(4-methylphenyl)methyl-N-propyl-1H-pyrrole-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-60871-0.25g
4-bromo-N-[(4-methylphenyl)methyl]-N-propyl-1H-pyrrole-2-carboxamide
1183918-20-8 100%
0.25g
$367.0 2023-02-13
Enamine
EN300-60871-5.0g
4-bromo-N-[(4-methylphenyl)methyl]-N-propyl-1H-pyrrole-2-carboxamide
1183918-20-8 100%
5.0g
$2152.0 2023-02-13
TRC
B136760-50mg
4-bromo-N-[(4-methylphenyl)methyl]-N-propyl-1H-pyrrole-2-carboxamide
1183918-20-8
50mg
$ 185.00 2022-06-07
Enamine
EN300-60871-0.05g
4-bromo-N-[(4-methylphenyl)methyl]-N-propyl-1H-pyrrole-2-carboxamide
1183918-20-8 100%
0.05g
$173.0 2023-02-13
1PlusChem
1P01A8NG-100mg
4-bromo-N-[(4-methylphenyl)methyl]-N-propyl-1H-pyrrole-2-carboxamide
1183918-20-8 100%
100mg
$369.00 2023-12-26
1PlusChem
1P01A8NG-5g
4-bromo-N-[(4-methylphenyl)methyl]-N-propyl-1H-pyrrole-2-carboxamide
1183918-20-8 100%
5g
$2722.00 2023-12-26
1PlusChem
1P01A8NG-2.5g
4-bromo-N-[(4-methylphenyl)methyl]-N-propyl-1H-pyrrole-2-carboxamide
1183918-20-8 100%
2.5g
$1859.00 2023-12-26
1PlusChem
1P01A8NG-50mg
4-bromo-N-[(4-methylphenyl)methyl]-N-propyl-1H-pyrrole-2-carboxamide
1183918-20-8 100%
50mg
$269.00 2023-12-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1323260-250mg
4-Bromo-n-[(4-methylphenyl)methyl]-n-propyl-1h-pyrrole-2-carboxamide
1183918-20-8 95%
250mg
¥9242.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1323260-1g
4-Bromo-n-[(4-methylphenyl)methyl]-n-propyl-1h-pyrrole-2-carboxamide
1183918-20-8 95%
1g
¥20055.00 2024-08-09

4-bromo-N-(4-methylphenyl)methyl-N-propyl-1H-pyrrole-2-carboxamide 関連文献

4-bromo-N-(4-methylphenyl)methyl-N-propyl-1H-pyrrole-2-carboxamideに関する追加情報

Introduction to 4-bromo-N-(4-methylphenyl)methyl-N-propyl-1H-pyrrole-2-carboxamide (CAS No. 1183918-20-8)

The compound 4-bromo-N-(4-methylphenyl)methyl-N-propyl-1H-pyrrole-2-carboxamide, identified by its CAS number 1183918-20-8, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of a bromine substituent at the 4-position of the pyrrole ring, coupled with the amide functional group, makes it a versatile scaffold for further chemical modifications and biological evaluations.

Recent studies have highlighted the importance of heterocyclic compounds in the development of novel therapeutic agents. Pyrrole derivatives, in particular, have been extensively explored for their diverse pharmacological properties. The compound in question, 4-bromo-N-(4-methylphenyl)methyl-N-propyl-1H-pyrrole-2-carboxamide, is no exception. Its molecular structure incorporates elements that are known to enhance binding affinity and metabolic stability, making it a promising candidate for further investigation.

The bromine atom at the 4-position of the pyrrole ring serves as a key site for further functionalization. This allows chemists to explore a wide range of derivatives through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which can introduce additional aryl or heteroaryl groups. Such modifications can significantly alter the pharmacokinetic and pharmacodynamic properties of the compound, potentially leading to more effective therapeutic outcomes.

In addition to its structural versatility, 4-bromo-N-(4-methylphenyl)methyl-N-propyl-1H-pyrrole-2-carboxamide has shown promise in preliminary biological assays. The amide group, located at the 2-position of the pyrrole ring, is known to enhance solubility and bioavailability, which are critical factors in drug development. Furthermore, the presence of a methyl group on the propyl chain can influence the compound's lipophilicity, thereby affecting its distribution and efficacy within biological systems.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of this compound with various biological targets with high accuracy. Molecular docking studies have suggested that 4-bromo-N-(4-methylphenyl)methyl-N-propyl-1H-pyrrole-2-carboxamide may interact with enzymes and receptors involved in inflammatory pathways, making it a potential candidate for treating conditions such as arthritis and autoimmune disorders. These findings align with the growing interest in developing small-molecule inhibitors that modulate inflammatory responses.

The synthesis of 4-bromo-N-(4-methylphenyl)methyl-N-propyl-1H-pyrrole-2-carboxamide involves multi-step organic reactions that require precise control over reaction conditions. The bromination step at the 4-position of the pyrrole ring is particularly critical and must be performed under controlled conditions to avoid side reactions. Subsequent functionalization steps, such as amide bond formation, require careful optimization to ensure high yields and purity.

One of the most compelling aspects of this compound is its potential for further derivatization. By introducing additional functional groups or altering existing ones, researchers can generate libraries of analogs that can be screened for biological activity. This approach is particularly valuable in drug discovery pipelines where high-throughput screening is employed to identify lead compounds.

The role of computational tools in drug discovery cannot be overstated. Software packages like Schrödinger's Maestro or MOE (Molecular Operating Environment) have become indispensable in predicting the properties of novel compounds like 4-bromo-N-(4-methylphenyl)methyl-N-propyl-1H-pyrrole-2-carboxamide. These tools allow researchers to model interactions with biological targets, predict metabolic stability, and optimize synthetic routes before conducting expensive wet-lab experiments.

In conclusion, 4-bromo-N-(4-methylphenyl)methyl-N-propyl-1H-pyrrole-2-carboxamide (CAS No. 1183918-20-8) represents a promising candidate for further pharmaceutical development. Its unique structural features and potential for functionalization make it an attractive scaffold for designing novel therapeutic agents. With ongoing research and advancements in computational chemistry, this compound holds significant promise for addressing various medical challenges in the future.

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